molecular formula C12H10N4O2S B12311292 Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B12311292
M. Wt: 274.30 g/mol
InChI Key: WRMYTFGXONPACT-UHFFFAOYSA-N
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Description

Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have attracted significant interest in pharmaceutical research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate heterocyclic amines with diazonium salts and active methylene compounds. One common method includes the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines . The reaction conditions often involve heating in ethanol and may require acid or base catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an antimetabolite in purine biochemical reactions, inhibiting enzymes such as HMG-CoA reductase and COX-2 . These interactions disrupt cellular processes, leading to the therapeutic effects observed in various studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its thiazole ring enhances its antimicrobial properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

ethyl 7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H10N4O2S/c1-2-18-12(17)8-7-15-16-9(3-4-13-10(8)16)11-14-5-6-19-11/h3-7H,2H2,1H3

InChI Key

WRMYTFGXONPACT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=NC=CS3

Origin of Product

United States

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